molecular formula C6H3BrClNO B581582 4-Bromo-2-chloropyridine-3-carboxaldehyde CAS No. 128071-84-1

4-Bromo-2-chloropyridine-3-carboxaldehyde

Cat. No.: B581582
CAS No.: 128071-84-1
M. Wt: 220.45
InChI Key: KHGMGNDNTOOOLP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloropyridine-3-carboxaldehyde is a heterocyclic organic compound with the molecular formula C6H3BrClNO. It is a derivative of pyridine, substituted with bromine, chlorine, and a formyl group. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-chloropyridine with a formylating agent under controlled conditions to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes, followed by formylation. These processes are carried out in specialized reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloropyridine-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: 4-Bromo-2-chloropyridine-3-carboxylic acid.

    Reduction: 4-Bromo-2-chloropyridine-3-methanol.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloropyridine-3-carboxaldehyde is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloropyridine-3-carboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloropyridine-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGMGNDNTOOOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704431
Record name 4-Bromo-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128071-84-1
Record name 4-Bromo-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128071-84-1
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Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-chloropyridine (12.0 g, 60.0 mmol) in anhydrous tetrahydrofuran (300 mL) cooled at −70° C. was added the solution of lithium diisopropylamide (30.0 mL, 60.0 mmol, 2.0 M) over a period of 30 minutes and stirred for another at −70° C. 2 h. Anhydrous DMF (12.0 g) was introduced over a period of 10 minutes and stirred for another 30 minutes. It was then quenched with saturated NaHCO3 (200 mL), extracted with ethyl acetate (100 mL×3). The combined organic layer was dried over anhydrous Mg2SO4, filtered, and evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with petroleum ether/ethyl acetate (20:1) to afford 104a as a yellow solid (4.0 g, 29%). 1H NMR (500 MHz, DMSO) δ 10.23 (s, 1H), 8.44 (d, J=5.5 Hz, 1H), 7.94 (d, J=5.5 Hz, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Yield
29%

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